Cas no 449155-72-0 (4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide)

449155-72-0 structure
Nombre del producto:4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide Propiedades químicas y físicas
Nombre e identificación
-
- 4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide
- 4-(4-(tert-butyl)phenoxy)-N-(2-methoxy-5-methylphenyl)butanamide
- F3097-5902
- 449155-72-0
- AKOS002240877
- 4-[4-(1,1-Dimethylethyl)phenoxy]-N-(2-methoxy-5-methylphenyl)butanamide
-
- Renchi: 1S/C22H29NO3/c1-16-8-13-20(25-5)19(15-16)23-21(24)7-6-14-26-18-11-9-17(10-12-18)22(2,3)4/h8-13,15H,6-7,14H2,1-5H3,(H,23,24)
- Clave inchi: MQTPDUHPQMISNR-UHFFFAOYSA-N
- Sonrisas: C(NC1=CC(C)=CC=C1OC)(=O)CCCOC1=CC=C(C(C)(C)C)C=C1
Atributos calculados
- Calidad precisa: 355.21474379g/mol
- Masa isotópica única: 355.21474379g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 8
- Complejidad: 424
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 5.1
- Superficie del Polo topológico: 47.6Ų
Propiedades experimentales
- Denso: 1.074±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto de ebullición: 514.5±50.0 °C(Predicted)
- PKA: 14.16±0.70(Predicted)
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3097-5902-100mg |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |
449155-72-0 | 90%+ | 100mg |
$248.0 | 2023-04-27 | |
Life Chemicals | F3097-5902-20mg |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |
449155-72-0 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3097-5902-50mg |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |
449155-72-0 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3097-5902-25mg |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |
449155-72-0 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3097-5902-4mg |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |
449155-72-0 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3097-5902-5mg |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |
449155-72-0 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3097-5902-2mg |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |
449155-72-0 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3097-5902-15mg |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |
449155-72-0 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3097-5902-30mg |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |
449155-72-0 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3097-5902-40mg |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide |
449155-72-0 | 90%+ | 40mg |
$140.0 | 2023-04-27 |
4-(4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)butanamide Literatura relevante
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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